molecular formula C7H10O3 B14014053 ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate

ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate

Cat. No.: B14014053
M. Wt: 142.15 g/mol
InChI Key: MDWXTLNIZCHBJE-RITPCOANSA-N
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Description

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper . This reaction forms the cyclopropane ring with the desired stereochemistry. The formyl group can be introduced through a subsequent formylation reaction, while the ethyl ester group is typically introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity . These systems are advantageous for large-scale production due to their ability to maintain consistent reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of ethyl (1S,2S)-2-carboxylcyclopropane-1-carboxylate

    Reduction: Formation of ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate

    Substitution: Formation of various substituted cyclopropane derivatives

Scientific Research Applications

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives:

The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct reactivity and bioactivity.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m1/s1

InChI Key

MDWXTLNIZCHBJE-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C=O

Canonical SMILES

CCOC(=O)C1CC1C=O

Origin of Product

United States

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